molecular formula C8H7ClO3S B8762209 3-Chloro-4-methanesulfonyl-benzaldehyde CAS No. 101349-83-1

3-Chloro-4-methanesulfonyl-benzaldehyde

Cat. No. B8762209
CAS RN: 101349-83-1
M. Wt: 218.66 g/mol
InChI Key: BKKXQNYUVCDQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methanesulfonyl-benzaldehyde is a useful research compound. Its molecular formula is C8H7ClO3S and its molecular weight is 218.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-methanesulfonyl-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methanesulfonyl-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

101349-83-1

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

IUPAC Name

3-chloro-4-methylsulfonylbenzaldehyde

InChI

InChI=1S/C8H7ClO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3

InChI Key

BKKXQNYUVCDQRJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution containing 1.0 g of 4,3-dichlorobenzaldehyde in 45 ml of DMSO was added 1.93 g of methanesulfinicacid sodium salt with stirring at 90° C. The solution was stirred for 6 hours at 90° C. and then poured into water. Sodiumhydrogencarbonate was added and the product was extracted with ethyl acetate. The extract was evaporated to dryness in vacuo. The residue was triturated with 2-propanol, yield 1.06 g. 1H-NMR (DMSO-d6,400 MHz): 3.45 (s, 3 H, CH3), 8.09-8.27 (m, 3 H, Ar), 10.01 (d, 1 H, CHO).
Quantity
1 g
Type
reactant
Reaction Step One
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45 mL
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solvent
Reaction Step One
Quantity
1.93 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution containing 1.0 g 4-fluoro-3-chlorobenzaldehyde and 45 ml DMSO, was added 1.93 g methanesulfinic acid sodium salt with stirring at 90° C. The solution was stirred 6 hours at 90° C. and poured into water. Sodiumhydrogencarbonate was added and the product was extracted with ethyl acetate. The extract was evaporated to dryness in vacuo. The residue was triturated with 2-propanol, yield 1.06 g. 1H-NMR (DMSO-d6, 400 MHz): 3.45 (s, 3H, CH3), 8.09-8.27 (m, 3 H, Ar), 10.01 (d, 1 H, CHO).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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